molecular formula C10H20N2O B13185123 N-(2-methylpropyl)piperidine-3-carboxamide

N-(2-methylpropyl)piperidine-3-carboxamide

Cat. No.: B13185123
M. Wt: 184.28 g/mol
InChI Key: UYQMSGBRYUFUIH-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)piperidine-3-carboxamide (CAS 883554-87-8) is an organic compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol. This piperidine carboxamide derivative is supplied with a minimum purity of 98% and is offered for scientific research and development purposes. Compounds within the piperidine carboxamide structural class have demonstrated significant research value in medicinal chemistry. Recent investigations have identified specific piperidine carboxamides as potent, species-selective inhibitors of the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5), exhibiting promising anti-malarial activity against both drug-sensitive and multidrug-resistant parasite strains . The structural motif is also recognized in other research contexts, including studies on renin inhibitors for hypertension and the exploration of anaplastic lymphoma kinase (ALK) inhibitors for tumor research . The mechanism of action for the anti-malarial activity involves non-covalent, reversible binding to a specific pocket at the β5/β6/β3 subunit interface of the malarial proteasome, which demonstrates significant species differences compared to human proteasome isoforms, thereby providing a high degree of selectivity . This binding inhibits the chymotrypsin-like activity of the Pf20Sβ5 subunit, leading to parasite death, without showing cytotoxicity against human cell lines such as HepG2 . Furthermore, advanced analogs in this series have shown favorable pharmacokinetic properties, including oral efficacy in animal models of human malaria, and present a low propensity to generate resistance, making them attractive candidates for further investigation and potential use in combination therapies . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-(2-methylpropyl)piperidine-3-carboxamide

InChI

InChI=1S/C10H20N2O/c1-8(2)6-12-10(13)9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)

InChI Key

UYQMSGBRYUFUIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1CCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)piperidine-3-carboxamide typically involves the reaction of piperidine-3-carboxylic acid with 2-methylpropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methylpropyl)piperidine-3-carboxamide, also known as this compound, is a chemical compound with potential applications in scientific research . It features a piperidine ring structure and a carboxamide functional group.

Chemical Properties

  • Molecular Formula: C10H20N2OC_{10}H_{20}N_{2}O
  • Molecular Weight: Approximately 184.28 g/mol
  • IUPAC Name: N-(2-methylpropyl)piperidine-3-carboxamide
  • InChI: InChI=1S/C10H20N2O/c1-8(2)6-12-10(13)9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)
  • InChIKey: UYQMSGBRYUFUIH-UHFFFAOYSA-N
  • SMILES: CC(C)CNC(=O)C1CCCNC1

Scientific Research Applications

This compound is primarily used in pharmaceutical research and development. Its applications stem from its biological activity, which allows it to modulate neurotransmitter systems and interact with receptors involved in neurological pathways.

Potential Therapeutic Uses

  • Mood Disorders and Neurological Conditions: It is being explored for potential therapeutic uses in treating mood disorders and other neurological conditions like anxiety and depression.
  • Further Derivatization: Its unique structural features make it a candidate for derivatization to enhance efficacy or reduce side effects in drug formulations.

Interaction Studies

Interaction studies often use radiolabeled ligands or competitive binding assays to determine how well this compound interacts with targets such as serotonin and dopamine receptors in the central nervous system. Its structure allows for selective interaction with certain receptor subtypes, potentially leading to improved therapeutic profiles compared to non-selective agents.

Related Compounds

Several compounds share structural similarities with this compound. These include:

  • Piperidine: A basic six-membered ring with one nitrogen atom.
  • Piperidin-2-one: The parent compound without the 2-hydroxy-2-methylpropyl group.
  • (2S,3S)-2-methyl-1-(methylsulfonyl)piperidine-3-carboxamide
  • 1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. For example, it has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways, leading to potential therapeutic benefits .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of N-(2-methylpropyl)piperidine-3-carboxamide share the piperidine-carboxamide core but differ in substituents, leading to variations in pharmacological activity, solubility, and receptor binding. Below is a systematic analysis:

Structural Analogs and Their Properties

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Evidence Source
This compound Piperidine-3-carboxamide + N-isobutyl 220.74 Moderate lipophilicity, potential CNS activity
(+)-[³H]-3-[3-hydroxyphenyl]-N-(1-propyl)piperidine Piperidine + 3-hydroxyphenyl + N-propyl ~300 (estimated) High sigma receptor affinity, CNS targeting
N-ethylpiperidine-3-carboxamide Piperidine-3-carboxamide + N-ethyl ~170 (estimated) Lower molecular weight, reduced lipophilicity
1-(methylsulfonyl)piperidine-4-carboxamide derivatives Piperidine-4-carboxamide + methylsulfonyl ~250–300 Enhanced electronic effects, altered pharmacokinetics
3-aminopiperidine dihydrochloride Piperidine-3-amine (no carboxamide) 177.10 Basic amine functionality, high reactivity

Pharmacological and Receptor Binding Profiles

  • Sigma Receptor Affinity: Compounds like (+)-[³H]-3-[3-hydroxyphenyl]-N-(1-propyl)piperidine exhibit high affinity for sigma receptors due to the 3-hydroxyphenyl group, which facilitates π-π interactions with receptor sites .
  • PCP Receptor Interaction : The low-affinity binding site of (+)-[³H]SKF 10,047 (a sigma/PCP receptor ligand) is influenced by alkyl chain length. The isobutyl group in this compound may confer weaker PCP receptor inhibition compared to shorter-chain analogs like N-propyl derivatives .
  • Solubility and Bioavailability: The hydrochloride salt form of this compound improves aqueous solubility compared to free-base analogs such as 3-aminopiperidine dihydrochloride, which is highly polar but lacks the carboxamide moiety .

Substituent Effects on Activity

  • N-Alkyl Chains: Lengthening the N-alkyl chain (e.g., ethyl vs. However, bulkier groups like isobutyl may sterically hinder receptor interactions .
  • Carboxamide Position : Piperidine-3-carboxamide derivatives (e.g., the target compound) differ from piperidine-4-carboxamide analogs (e.g., ) in spatial orientation, affecting binding pocket compatibility in enzymes or receptors .

Biological Activity

N-(2-methylpropyl)piperidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is known for its versatility in biological applications. The presence of the 2-methylpropyl group contributes to the compound's lipophilicity, potentially enhancing its ability to cross biological membranes.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes:

  • Opioid Receptors : Studies indicate that compounds related to this compound may act as antagonists at the κ-opioid receptor. For instance, analogues have shown significant binding affinity and functional antagonism, suggesting potential therapeutic applications in managing pain and addiction disorders .
  • Enzyme Inhibition : This compound has also been evaluated for its inhibitory effects on enzymes such as calpain and cathepsin K. For example, derivatives have demonstrated potent inhibition against mu-calpain with Ki values as low as 9 nM, indicating strong selectivity over related proteases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies are crucial for understanding how modifications to the this compound structure influence its biological activity:

Compound ModificationBiological ActivityReference
Addition of methyl groupsIncreased affinity for κ-opioid receptors
Variations in substituents on the piperidine ringAltered enzyme inhibition profiles
Introduction of aromatic groupsEnhanced antiproliferative effects in melanoma cells

Case Studies

  • Opioid Receptor Antagonism : A series of analogues derived from this compound were synthesized and tested for their ability to antagonize κ-opioid receptors. Notably, compounds with additional methyl substitutions exhibited subnanomolar K_e values, highlighting their potency as selective antagonists .
  • Calpain Inhibition : Research demonstrated that certain piperidine derivatives effectively inhibited calpain activity, which is implicated in neurodegenerative diseases. The most potent inhibitors showed significant anticonvulsant properties in animal models, suggesting a dual therapeutic potential in neurological conditions .
  • Antiproliferative Activity : High-throughput screening identified piperidine derivatives that induced senescence-like changes in melanoma cells without affecting normal cell viability. This indicates a promising avenue for cancer therapeutics .

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-(2-methylpropyl)piperidine-3-carboxamide, and how can intermediates be optimized?

  • Methodology : Synthesis typically involves coupling piperidine-3-carboxylic acid derivatives with 2-methylpropylamine. Mixed anhydride methods (e.g., using pivaloyl chloride) are effective for amide bond formation. To minimize racemization and urethane byproducts, employ N-methylpiperidine as a base . For intermediates like iodopyridine derivatives (e.g., HB180 series), optimize halogenation and formylation steps using controlled stoichiometry and inert atmospheres .

Q. How can the structure of this compound be validated experimentally?

  • Methodology : Use a combination of:

  • NMR : Analyze proton environments (e.g., δ 1.0–1.2 ppm for isobutyl CH3 groups, δ 3.5–4.0 ppm for piperidine protons).
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 199.2 for C10H19N2O).
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., R/S configurations at C3 of the piperidine ring) .

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